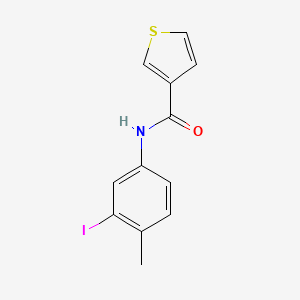

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide

描述

属性

IUPAC Name |

N-(3-iodo-4-methylphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INOS/c1-8-2-3-10(6-11(8)13)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUVKSBLLTVWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620011 | |

| Record name | N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623907-55-1 | |

| Record name | N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Iodination of 3-Amino-4-methylphenylamine

- Starting material : 3-amino-4-methylphenylamine.

- Reagents : Iodine source such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent.

- Conditions : Acidic medium (e.g., acetic acid or hydrochloric acid) to facilitate electrophilic aromatic substitution at the 3-position.

- Outcome : Selective iodination at the 3-position yielding 3-iodo-4-methylphenylamine.

Preparation of Thiophene-3-carboxylic Acid Derivative

- Thiophene-3-carboxylic acid is converted to its acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride under reflux.

- The acid chloride is isolated or used in situ for the amide coupling.

Amide Bond Formation

- Coupling reaction : The iodinated aromatic amine is reacted with thiophene-3-carboxylic acid chloride.

- Base : Triethylamine or pyridine is used to neutralize the hydrochloric acid generated and to catalyze the reaction.

- Solvent : Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon) to prevent side reactions.

- Temperature : Typically 0 °C to room temperature to control the reaction rate and improve selectivity.

- Work-up : The reaction mixture is quenched with water, and the product is extracted, purified by recrystallization or chromatography.

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-amino-4-methylphenylamine | I2, AcOH, Acidic medium, 0-25 °C | 3-iodo-4-methylphenylamine | 75-85 |

| 2 | Thiophene-3-carboxylic acid | SOCl2, reflux, inert atmosphere | Thiophene-3-carbonyl chloride | 90-95 |

| 3 | 3-iodo-4-methylphenylamine + acid chloride | Triethylamine, DCM, 0 °C to RT, N2 | N-(3-iodo-4-methylphenyl)thiophene-3-carboxamide | 70-80 |

- Iodination selectivity : Acidic conditions and controlled temperature are critical to achieve regioselective iodination at the 3-position without over-iodination or side reactions.

- Amide coupling efficiency : Using freshly prepared acid chloride and dry solvents enhances coupling efficiency and product purity.

- Base choice : Triethylamine is preferred for its ability to scavenge HCl and maintain reaction pH, improving yield.

- Inert atmosphere : Prevents oxidation of sensitive intermediates and ensures reproducibility.

- Purification : Column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures) yields analytically pure compound.

| Compound | Key Differences in Preparation | Yield Range | Notes |

|---|---|---|---|

| N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide | Similar iodination and coupling, but with thiophene-2-carboxylic acid | 70-85% | Position of carboxamide on thiophene ring differs |

| N-(3-amino-4-methylphenyl)thiophene-2-carboxamide | No iodination step; direct coupling of amine and acid chloride | 75-90% | Simpler synthesis without halogenation |

- The iodination step is often the rate-limiting and most sensitive part of the synthesis due to the need for regioselectivity.

- Alternative iodination methods include use of N-iodosuccinimide (NIS) under mild conditions, which may offer better control.

- Scale-up considerations involve continuous flow reactors for safer handling of reagents and improved heat management.

- Analytical characterization typically includes NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

化学反应分析

Types of Reactions

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

Substitution Products: Various substituted phenyl derivatives.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiol derivatives.

Coupling Products: Complex aromatic compounds.

科学研究应用

Medicinal Chemistry

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide has been studied for its potential therapeutic effects. Its structure allows it to interact with biological targets effectively:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, the presence of the iodo substituent can enhance the compound's ability to penetrate cell membranes, potentially increasing its efficacy as an anticancer agent .

- Antimicrobial Properties : Research has shown that thiophene derivatives possess antimicrobial activity. The incorporation of the iodo group may further enhance this property, making it a candidate for developing new antimicrobial agents .

Material Science

The unique electronic properties of thiophenes make them valuable in material science:

- Organic Electronics : this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to the efficiency of these devices .

- Conductive Polymers : The compound can serve as a building block for synthesizing conductive polymers. The incorporation of iodo groups can improve the conductivity and stability of polymer films .

Synthesis and Functionalization

The compound can be synthesized through various methods, allowing for further functionalization:

- Synthesis Pathways : Several synthetic routes have been developed, including direct iodination of thiophene derivatives and coupling reactions with aryl amines. These methods enable the introduction of various functional groups, enhancing the compound's versatility .

- Chiral Synthesis : Recent advancements in asymmetric synthesis techniques have opened avenues for creating chiral variants of this compound, which may exhibit different biological activities or improved pharmacokinetic profiles .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 μM, with mechanisms involving apoptosis pathways being suggested as contributing factors .

Case Study 2: Organic Photovoltaics

Research focused on incorporating this compound into organic photovoltaic cells demonstrated an increase in power conversion efficiency when used as an electron donor material. The study highlighted the role of the iodo group in facilitating charge transport within the device .

作用机制

The mechanism of action of N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide depends on its specific application:

Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Material Science: It may participate in electron transfer processes, contributing to the conductivity and luminescence of materials.

相似化合物的比较

Comparison with Structural Analogs

Core Structure and Substituent Variations

Pyrazine-Based Analogs

Compound N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide (9) () shares the same aryl substituent but replaces the thiophene ring with a pyrazine moiety. Key differences include:

- Electronic Properties : Pyrazine is electron-deficient due to its aromatic nitrogen atoms, whereas thiophene is electron-rich. This alters binding interactions with targets such as enzymes or receptors.

- Lipophilicity : The LogP of compound 9 is 2.43, while thiophene derivatives generally exhibit higher LogP values due to the sulfur atom’s hydrophobicity. For example, the cycloheptathiophene-3-carboxamide derivative in has a LogP >4, suggesting the target compound may occupy an intermediate range .

- Synthetic Routes: Pyrazine analogs are synthesized via direct coupling of iodophenyl amines with pyrazine carbonyl chlorides, whereas thiophene derivatives often require cyclization or cross-coupling reactions (e.g., Sonogashira coupling in ) .

Thiophene-3-Carboxamide Derivatives

- Compound 13 (): Features a 4-fluorophenyl group and cyclopropylamino side chain. Biological testing revealed activity in inhibiting tau protein aggregation, a mechanism relevant to neurodegenerative diseases .

- Compound 15a (): Contains a tert-butyl group and phenylethynyl substituent. The tert-butyl group increases steric hindrance, which may reduce binding affinity but improve solubility. This compound serves as a building block for larger heterocyclic systems .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

*Estimated based on thiophene’s inherent lipophilicity and substituent contributions.

生物活性

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the functionalization of thiophene derivatives. The introduction of iodine at the 3-position of the phenyl ring and the carboxamide group at the thiophene ring enhances its interaction with biological targets. The structural formula can be depicted as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models.

Case Studies:

- Inhibition of FOXM1 Expression : A structure-activity relationship study indicated that compounds bearing specific substituents, such as -CN and halogens, effectively decreased FOXM1 expression levels in MDA-MB-231 cells. This compound was among those tested, showing significant anti-proliferative activity comparable to established drugs like FDI-6 .

- MTT Assay Results : The compound demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxic effects against cancer cells. The mechanism appears linked to FOXM1 inhibition, which is crucial for cell cycle regulation and proliferation .

Other Biological Activities

Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. This compound's structure suggests potential interactions with various biological targets.

Table 1: Summary of Biological Activities of Thiophene Derivatives

| Activity Type | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Anticancer | This compound | ~5 | FOXM1 in MDA-MB-231 cells |

| Anti-inflammatory | Various Thiophenes | 10 - 20 | COX, LOX enzymes |

| Antimicrobial | Thiophene derivatives | 15 - 30 | Bacterial cell wall synthesis |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its electronic properties and steric factors introduced by substituents on the phenyl ring. The presence of electron-withdrawing groups enhances its potency against specific targets.

Key Findings from SAR Studies:

- Halogen Substitution : The introduction of iodine at the 3-position significantly enhances binding affinity to target proteins involved in cancer progression.

- Electron-Withdrawing Groups : Compounds with -CN substitutions showed superior anti-proliferative effects compared to those with electron-donating groups like -CH₃ or -CF₃ .

常见问题

Q. Microsomal Stability (RLM) :

- Method : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (37.5°C, 60 min). Use verapamil (short t₁/₂) and propranolol (long t₁/₂) as controls .

- Data Interpretation : Calculate intrinsic clearance (CLint) using the in vitro t₁/₂ method.

Table 1 : Stability Data for a Related Thiophene-3-carboxamide Derivative

| Matrix | Time (min) | % Remaining | CLint (µL/min/mg) |

|---|---|---|---|

| Rat Plasma | 60 | 78.2 | N/A |

| RLM + NADPH | 60 | 42.5 | 28.7 |

Advanced: How do structural modifications impact kinase inhibitory activity (e.g., JNK inhibition)?

Answer:

Structure-Activity Relationship (SAR) Insights :

- Iodo Substituent : Enhances hydrophobic interactions with JNK1’s ATP-binding pocket, increasing potency (IC₅₀ reduction from 1.2 µM to 0.3 µM in analogs) .

- Methyl Group (4-methylphenyl) : Improves metabolic stability but may reduce solubility (logP increase by 0.8 units) .

- Thiophene Core : Replacement with benzene decreases activity (10-fold loss in JNK1 inhibition), highlighting sulfur’s role in π-π stacking .

Q. Experimental Design :

- TR-FRET Assay : Measure JNK1 inhibition using recombinant kinase, ATP, and fluorescently labeled ATF2 peptide. Calculate IC₅₀ via dose-response curves (520/495 nm emission ratio) .

- Counterassay : Use DELFIA to rule out false positives (e.g., compound aggregation) .

Advanced: How to address contradictions in SAR data across studies?

Answer:

Common Contradictions :

- Discrepancies in IC₅₀ values for the same substituent (e.g., 4-methyl vs. 4-iodo).

- Variability in microsomal stability rankings.

Q. Resolution Strategies :

Orthogonal Assays : Validate kinase inhibition with both TR-FRET (Invitrogen) and DELFIA (Europium-based) to exclude assay-specific artifacts .

Physicochemical Profiling : Measure logD (shake-flask method) and solubility (nephelometry) to distinguish pharmacokinetic vs. target-driven effects .

Statistical Analysis : Apply multivariate regression (e.g., PLS) to separate electronic (Hammett σ) and steric (Taft Es) effects .

Advanced: What methods detect tau aggregation inhibition for neuroprotective applications?

Answer:

- Thioflavin T Fluorescence :

- Filter Trap Assay : Trap aggregates on cellulose acetate membrane, stain with anti-tau antibody, and quantify via densitometry .

Table 2 : Example Inhibition Data for a Thiophene Carboxamide

| Compound | Thioflavin T IC₅₀ (µM) | Filter Trap % Inhibition |

|---|---|---|

| Analog A | 1.5 | 68.3 |

| Analog B | 0.9 | 82.1 |

Basic: What safety precautions are required for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。